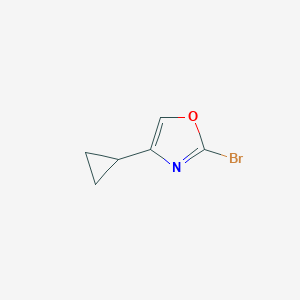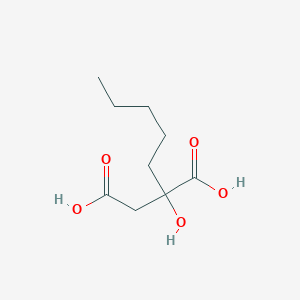
2-Bromo-4-cyclopropyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-cyclopropyloxazole” is a chemical compound with the CAS Number: 1602201-26-2 . It has a molecular weight of 188.02 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of readily available starting materials . For instance, the synthesis of a bisoxazole derivative and a bromo-substituted oxazole derivative was reported using 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H6BrNO/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 . The InChI key is AUFHUYMPMSRIJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.02 . The physical form of “this compound” is liquid .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The synthesis of compounds incorporating the 2-(2-arylphenyl)benzoxazole moiety, a related structure to 2-Bromo-4-cyclopropyloxazole, has demonstrated significant anti-inflammatory properties. This compound selectively inhibits the enzyme cyclooxygenase-2 (COX-2), showing potential comparable to, and in some cases better than, clinically used non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac. This suggests its potential as a novel anti-inflammatory scaffold (Seth et al., 2014).
Organic Synthesis and Catalysis
Research into the ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles, using o-bromoaryl derivatives, has highlighted the efficiency and generality of this method. The use of copper(II) oxide nanoparticles in dimethyl sulfoxide (DMSO) under air facilitates a simple and general approach for the synthesis of these compounds, indicating the versatility of bromoaryl derivatives in organic synthesis (Saha et al., 2009).
Antioxidant Activity
The synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles, through the reaction of thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, has been explored. These compounds have exhibited significant antioxidant activity, with some showing higher activity than ascorbic acid in standard assays. This points to their potential use as potent antioxidant agents (Ghanbari Pirbasti et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Derivatives incorporating cyclopropane and bromophenol moieties have been studied for their ability to inhibit carbonic anhydrase isoenzymes, showing excellent inhibitory effects in the low nanomolar range. These findings suggest the therapeutic potential of these compounds in conditions where modulation of carbonic anhydrase activity is beneficial (Boztaş et al., 2015).
Novel Electrophiles for Covalent Inhibition
The study of 3-bromo-4,5-dihydroxazole as a natural product-inspired electrophile has revealed its capacity to engage reactive cysteine residues in the human proteome. This selectivity, distinct from traditional haloacetamide electrophiles, highlights its utility in covalent ligand discovery and as a tool for investigating protein function and interaction (Byun et al., 2023).
Safety and Hazards
The safety information for “2-Bromo-4-cyclopropyloxazole” includes several hazard statements such as H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-bromo-4-cyclopropyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHUYMPMSRIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1602201-26-2 |
Source


|
| Record name | 2-bromo-4-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)


![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)




![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)